O-{4-[(3-nitrophenyl)carbamoyl]phenyl} (3,4-dimethylphenyl)carbamothioate
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Overview
Description
4-{[(3,4-DIMETHYLPHENYL)CARBAMOTHIOYL]OXY}-N-(3-NITROPHENYL)BENZAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of aromatic rings, nitro groups, and carbamothioyl functionalities, making it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3,4-DIMETHYLPHENYL)CARBAMOTHIOYL]OXY}-N-(3-NITROPHENYL)BENZAMIDE typically involves the reaction of 3,4-dimethylphenyl isothiocyanate with 3-nitrobenzoyl chloride in the presence of a suitable base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-{[(3,4-DIMETHYLPHENYL)CARBAMOTHIOYL]OXY}-N-(3-NITROPHENYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of corresponding amines.
Reduction: Formation of reduced aromatic compounds.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-{[(3,4-DIMETHYLPHENYL)CARBAMOTHIOYL]OXY}-N-(3-NITROPHENYL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-{[(3,4-DIMETHYLPHENYL)CARBAMOTHIOYL]OXY}-N-(3-NITROPHENYL)BENZAMIDE involves its interaction with specific molecular targets. The compound’s carbamothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitro group may also participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-({[4-(dimethylamino)phenyl]carbamothioyl}oxy)-N-(2,3-dimethylphenyl)benzamide
- N-(3,4-dimethylphenyl)cyclohexanecarboxamide
Uniqueness
4-{[(3,4-DIMETHYLPHENYL)CARBAMOTHIOYL]OXY}-N-(3-NITROPHENYL)BENZAMIDE stands out due to its combination of nitro and carbamothioyl groups, which confer unique reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C22H19N3O4S |
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Molecular Weight |
421.5 g/mol |
IUPAC Name |
O-[4-[(3-nitrophenyl)carbamoyl]phenyl] N-(3,4-dimethylphenyl)carbamothioate |
InChI |
InChI=1S/C22H19N3O4S/c1-14-6-9-18(12-15(14)2)24-22(30)29-20-10-7-16(8-11-20)21(26)23-17-4-3-5-19(13-17)25(27)28/h3-13H,1-2H3,(H,23,26)(H,24,30) |
InChI Key |
NGTDSUSYIABWMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)OC2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
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